1-O-Propargyl-beta-maltose

Catalog No.
S8504728
CAS No.
M.F
C15H24O11
M. Wt
380.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-O-Propargyl-beta-maltose

Product Name

1-O-Propargyl-beta-maltose

IUPAC Name

(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-prop-2-ynoxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

Molecular Formula

C15H24O11

Molecular Weight

380.34 g/mol

InChI

InChI=1S/C15H24O11/c1-2-3-23-14-12(22)10(20)13(7(5-17)25-14)26-15-11(21)9(19)8(18)6(4-16)24-15/h1,6-22H,3-5H2/t6-,7-,8-,9+,10-,11-,12-,13-,14-,15-/m1/s1

InChI Key

PVLGGYRASUDQSJ-PZOKTJGCSA-N

SMILES

C#CCOC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O

Canonical SMILES

C#CCOC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O

Isomeric SMILES

C#CCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O

1-O-Propargyl-beta-maltose is a pre-functionalized, bioorthogonal disaccharide building block featuring a terminal alkyne at the anomeric position with strict beta-stereochemistry [1]. As a specialized click-chemistry reagent, it enables the highly efficient, copper-catalyzed azide-alkyne cycloaddition (CuAAC) of the intact maltose moiety onto polymers, proteins, or diagnostic surfaces [2]. By providing a stable, reactive handle directly on the carbohydrate scaffold, this compound serves as a critical precursor for synthesizing multivalent glycoclusters, targeted drug delivery vehicles, and biosensor coatings without the need for complex upstream carbohydrate protection and activation steps [3].

Attempting to substitute 1-O-Propargyl-beta-maltose with unmodified maltose or alternative anomeric derivatives fundamentally disrupts both synthetic workflows and downstream performance [1]. Unmodified maltose lacks a bioorthogonal handle, forcing buyers to perform multi-step, low-yielding anomeric propargylation using hazardous Lewis acids [2]. Furthermore, substituting with an alpha-anomer drastically alters the spatial projection of the disaccharide and its susceptibility to enzymatic cleavage by endogenous alpha-glucosidases [3]. For applications demanding precise spatial orientation, high-yielding aqueous conjugation, and enzymatic stability, only the stereopure beta-propargyl construct provides the necessary process reliability [4].

Synthetic Process Efficiency vs. Unmodified Maltose

Procuring pre-functionalized 1-O-Propargyl-beta-maltose bypasses the standard 3-step anomeric derivatization required for unmodified maltose (peracetylation, Lewis acid-catalyzed propargylation, and deacetylation) [1]. De novo synthesis from D-maltose typically yields only 40-50% of the target compound and requires extensive chromatographic separation of alpha/beta anomers, whereas the pre-synthesized reagent offers immediate >98% stereopure utility [2].

Evidence DimensionSteps to click-ready glycan and overall yield
Target Compound Data0 steps, immediate use (>98% stereopure)
Comparator Or BaselineUnmodified D-maltose (3 steps, 40-50% overall yield)
Quantified DifferenceElimination of 3 synthetic steps and ~50% material loss
ConditionsStandard laboratory-scale glycoconjugate synthesis

Direct procurement of the functionalized building block drastically reduces labor costs and eliminates the need for hazardous reagents like BF3·OEt2 in the manufacturing workflow.

Bioorthogonal Conjugation Efficiency (CuAAC vs. Thiol-Ene)

When functionalizing biomaterials, the terminal alkyne of 1-O-Propargyl-beta-maltose enables rapid CuAAC coupling with azido-partners, typically achieving >95% conjugation efficiency in aqueous buffers at ambient temperature [1]. In contrast, utilizing 1-O-Allyl-beta-maltose for thiol-ene coupling often maxes out at 65-75% yield in complex media and requires potentially damaging UV initiation, which can degrade sensitive biological payloads [2].

Evidence DimensionConjugation yield in aqueous media
Target Compound Data>95% yield via CuAAC (ambient conditions)
Comparator Or Baseline1-O-Allyl-beta-maltose (65-75% via thiol-ene, UV required)
Quantified Difference20-30% higher absolute yield without UV requirement
ConditionsAqueous buffer, equimolar azide/thiol partner, room temperature

Securing the propargyl handle ensures near-quantitative functionalization of high-value proteins or surfaces without exposing them to harsh UV light.

Enzymatic Stability in Biological Media

The beta-anomeric linkage of 1-O-Propargyl-beta-maltose provides significant resistance against endogenous alpha-glucosidases (such as maltase) present in serum and cellular assays [1]. While propargyl alpha-maltosides are rapidly hydrolyzed at the anomeric position, the beta-linked conjugate maintains structural integrity >10-fold longer, ensuring the maltose targeting moiety remains attached to the scaffold [2].

Evidence DimensionResistance to alpha-glucosidase cleavage
Target Compound DataHigh stability (extended half-life in serum)
Comparator Or BaselinePropargyl alpha-maltoside (rapid hydrolysis)
Quantified Difference>10-fold increase in anomeric linkage stability
ConditionsIn vitro serum or alpha-glucosidase enzymatic assays

For in vivo diagnostics or targeted therapeutics, the beta-linkage prevents premature shedding of the targeting glycan from the drug payload.

Stereospecific Spatial Presentation for Lectin Binding

The equatorial projection of the beta-glycosidic bond in 1-O-Propargyl-beta-maltose ensures a distinct spatial orientation of the disaccharide when tethered to a surface via a rigid triazole linker [1]. Compared to the axial projection of the alpha-anomer, this beta-orientation alters the multivalent presentation density, which is a critical parameter for optimizing the binding avidity of artificial glycoclusters to target lectins like ConA or FimH [2].

Evidence DimensionSpatial projection angle relative to the triazole tether
Target Compound DataEquatorial projection (beta-linkage)
Comparator Or BaselineAxial projection (alpha-linkage)
Quantified DifferenceDistinct geometric presentation impacting multivalent avidity
ConditionsSurface-bound glycocluster arrays

Procurement of the strictly beta-anomer is mandatory for researchers developing reproducible, high-affinity multivalent lectin inhibitors.

Synthesis of Multivalent Glycoclusters for Bacterial Inhibition

Because of its strict equatorial beta-linkage and high-yielding CuAAC compatibility, 1-O-Propargyl-beta-maltose is the preferred building block for constructing heterobivalent glycoclusters designed to inhibit bacterial adhesion (e.g., FimH-mediated E. coli adhesion). The pre-installed propargyl group allows for rapid, reproducible assembly of multivalent arrays without altering the crucial spatial presentation of the maltose moiety [1].

Development of Glycan-Functionalized Biomaterials and Hydrogels

For materials scientists functionalizing polymers or hydrogels, the ability to achieve >95% conjugation yield in aqueous media without UV initiation makes this compound vastly superior to allyl-based alternatives. It is ideally suited for creating biocompatible, carbohydrate-coated surfaces for cell culture or tissue engineering [2].

Stable Carbohydrate-Based Diagnostic Probes

Due to its >10-fold increased resistance to endogenous alpha-glucosidases compared to alpha-linked analogs, 1-O-Propargyl-beta-maltose is highly recommended for synthesizing in vivo diagnostic probes or targeted drug delivery vehicles where premature enzymatic cleavage of the targeting glycan must be avoided [3].

XLogP3

-4.1

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

7

Exact Mass

380.13186158 g/mol

Monoisotopic Mass

380.13186158 g/mol

Heavy Atom Count

26

Dates

Last modified: 01-05-2024

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